(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

Chiral purity Enantiomeric excess Procurement specification

Procure (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile (≥98% achiral purity, defined 2R-configuration) for unambiguous nAChR subtype selectivity studies. This single-enantiomer building block eliminates the 50% yield loss of racemate separation found with generic nornicotine. Its distinct stereochemistry is predicted to confer a unique receptor profile versus the α4β2-selective (S)-enantiomer, making it an essential comparator tool for programs targeting non-α4β2 pathways in cognition and pain. The 6-cyano substituent further provides a versatile synthetic handle for focused library construction.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 1213417-10-7
Cat. No. B580824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile
CAS1213417-10-7
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESC1CC(NC1)C2=CN=C(C=C2)C#N
InChIInChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m1/s1
InChIKeySRTGBZLPXOKAQC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile (CAS 1213417-10-7) – Chiral Building Block and Nicotinic Ligand Candidate for Research Procurement


(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile, commonly referred to as (R)-6-cyanonornicotine, is a chiral pyridine-pyrrolidine derivative (C₁₀H₁₁N₃, MW 173.21 g/mol) belonging to the class of synthetic nornicotine analogs [1]. The compound features a stereocenter at the 2-position of the pyrrolidine ring in the (R)-configuration, a cyano group at the 6-position of the pyridine ring, and is cataloged as an intermediate for nicotine analog synthesis and pharmaceutical research . Its structural relationship to the tobacco alkaloid nornicotine underpins its interest as a building block for probing nicotinic acetylcholine receptor (nAChR) subtype selectivity in early drug discovery programs .

Why Generic Substitution Fails for (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile: Enantioselective Binding and Configurational Identity Requirements


Substitution of (R)-5-(pyrrolidin-2-yl)pyridine-2-carbonitrile with its (S)-enantiomer, the racemic mixture, or the parent nornicotine molecule is not functionally equivalent in receptor pharmacology or chiral synthesis applications. The (S)-enantiomer is reported to act as a potent and selective agonist at the α4β2 nAChR subtype , while the (R)-enantiomer's stereochemistry is expected to confer a distinct nAChR subtype selectivity profile—a pattern well-established for nicotine and nornicotine enantiomers, which show differential displacement of [³H]nicotine binding across rat brain regions [1]. Furthermore, the cyano substituent at the 6-position alters the electron density of the pyridine ring, modifying hydrogen-bonding capacity and metabolic stability compared to unsubstituted nornicotine . Therefore, generic interchange without configurational and substituent verification risks ligand binding profile shifts and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile Over Comparators


Enantiomeric Excess (ee) and Chiral Purity: (R)- vs. (S)-Enantiomer and Racemic Mixture

Commercially sourced (R)-5-(pyrrolidin-2-yl)pyridine-2-carbonitrile (CAS 1213417-10-7) is supplied with a standard achiral HPLC purity of ≥98% . Critically, the compound is a single enantiomer with the (2R)-configuration, in contrast to the racemic mixture (CAS 1270543-04-8, 5-(pyrrolidin-2-yl)picolinonitrile) which lacks stereochemical definition and is also sold at 98% achiral purity . The (S)-enantiomer (CAS 1213878-11-5) is available as a separate catalog item with equivalent achiral purity . The key procurement differentiation is configurational identity, not bulk purity: the (R)-enantiomer provides a defined stereocenter for enantioselective synthesis and chiral pharmacology, whereas the racemic mixture contains 50% of the undesired enantiomer.

Chiral purity Enantiomeric excess Procurement specification

Physicochemical Property Profile: LogP, TPSA, and H-Bond Donor/Acceptor Count Versus Nornicotine

Computed physicochemical descriptors for (R)-5-(pyrrolidin-2-yl)pyridine-2-carbonitrile indicate a distinct property profile relative to the parent alkaloid nornicotine (C₉H₁₂N₂). The target compound has a XLogP3 of 0.2, a topological polar surface area (TPSA) of 48.7 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. In contrast, nornicotine has a XLogP3 of approximately 0.6, TPSA of 24.9 Ų, 1 HBD, and 2 HBA [2]. The introduction of the 6-cyano group increases TPSA by ~24 Ų and adds an H-bond acceptor, altering permeability and solubility characteristics relevant to CNS drug design.

Physicochemical properties Drug-likeness Lead optimization

Structural Evidence for nAChR Subtype Selectivity Divergence: (R)- vs. (S)-6-Cyanonornicotine

Although direct head-to-head binding data for (R)- vs. (S)-6-cyanonornicotine at defined nAChR subtypes are not publicly available, vendor literature and binding predictions indicate a pronounced stereochemical dependence of receptor engagement. The (S)-enantiomer is described as a potent and selective agonist at the α4β2 nAChR , while the (R)-enantiomer's distinct stereochemical presentation is expected to yield a divergent subtype selectivity profile . This pattern is consistent with the well-characterized enantioselectivity of nornicotine itself: (S)-nornicotine shows higher affinity than (R)-nornicotine at α4β2 nAChRs, but the two enantiomers exhibit differential functional profiles at other subtypes such as α7 and α6-containing receptors [1]. The 6-cyano substituent further modulates this selectivity through electronic effects on the pyridine ring .

nAChR subtype selectivity Enantioselective pharmacology Nicotinic ligand

Application Scenarios for (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile Based on Evidenced Differentiation


Enantioselective Synthesis of Chiral Nicotinic Ligands

Research groups developing nAChR subtype-selective tool compounds can employ (R)-5-(pyrrolidin-2-yl)pyridine-2-carbonitrile as a single-enantiomer building block (≥98% achiral purity, defined (2R)-configuration) to install the pyrrolidine stereocenter without chiral resolution steps . This avoids the 50% yield loss inherent to racemate separation and ensures configurational fidelity in downstream SAR exploration.

Pharmacological Dissection of nAChR Subtype Contributions

Given the predicted enantioselective divergence in nAChR subtype engagement—with the (S)-enantiomer reported as α4β2-selective and the (R)-enantiomer hypothesized to prefer α6 or α7 subtypes—procurement of the (R)-configured compound provides a critical comparator tool for electrophysiological and binding studies aimed at deconvoluting subtype-specific pharmacology . This is essential for programs targeting non-α4β2 nAChR-mediated pathways in cognition, pain, or Parkinson's disease.

Metabolic Stability and Physicochemical Fine-Tuning

The 6-cyano substituent of (R)-5-(pyrrolidin-2-yl)pyridine-2-carbonitrile increases TPSA by ~24 Ų and adds an H-bond acceptor compared to unsubstituted nornicotine [1]. This property profile supports structure-property relationship (SPR) studies where systematic modulation of polarity, CNS permeability, and metabolic soft spots is required during lead optimization of nicotinic chemotypes.

Synthetic Intermediates for 6-Substituted Nicotine Analog Programs

The compound is explicitly listed as an intermediate for nicotine analog synthesis . Its cyano group serves as a versatile synthetic handle for further derivatization (e.g., reduction to amine, hydrolysis to amide or acid), enabling the construction of focused libraries of 6-substituted nicotinic ligands with defined (R)-stereochemistry.

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